1-Chloro-4-ethoxy-6-methoxyisoquinoline
Description
1-Chloro-4-ethoxy-6-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position, an ethoxy group at the 4-position, and a methoxy group at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 249.68 g/mol.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-6-methoxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-11-7-14-12(13)9-5-4-8(15-2)6-10(9)11/h4-7H,3H2,1-2H3 |
InChI Key |
XUSFLJOHOUJCBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C2=C1C=C(C=C2)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-chloro-4-ethoxy-6-methoxyisoquinoline and related isoquinoline derivatives:
Key Comparative Insights:
- Electronic Properties: The methoxy group at the 6-position donates electron density to the aromatic system, stabilizing intermediates in electrophilic substitution reactions. This contrasts with 1-chloro-6,7-dimethoxyisoquinoline, where dual methoxy groups amplify electron density, favoring nucleophilic attack .
- Biological Activity: While 6,7-dimethoxy-1-methylisoquinoline derivatives (e.g., 6d, 6e) exhibit antitumor and enzyme-inhibitory properties, the target compound’s ethoxy group may confer unique selectivity in kinase inhibition due to steric and electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
